![molecular formula C19H14ClN3O6S2 B2585683 N-1,3-benzodioxol-5-yl-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide CAS No. 899724-84-6](/img/no-structure.png)
N-1,3-benzodioxol-5-yl-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide is a useful research compound. Its molecular formula is C19H14ClN3O6S2 and its molecular weight is 479.91. The purity is usually 95%.
BenchChem offers high-quality N-1,3-benzodioxol-5-yl-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-1,3-benzodioxol-5-yl-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
The structural motif of 1,3-benzodioxole is commonly found in molecules with anticancer properties. Compounds similar to the one have been designed to target various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells . The presence of the 1,3-benzodioxol-5-yl group could potentially interact with cellular components to inhibit cancer cell growth or induce apoptosis.
Antitubulin Agents
Indole-based antitubulin agents, which share structural similarities with our compound, have shown promise in cancer treatment. They work by disrupting microtubule assembly, causing mitotic blockade and cell apoptosis . The compound’s potential to act as an antitubulin agent could be explored, given its structural features.
Antioxidant Properties
Compounds with the 1,3-benzodioxole moiety have also exhibited antioxidant activities . Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer. The compound could be studied for its ability to neutralize free radicals.
Synthesis of Heterocyclic Compounds
The compound’s structure allows for the possibility of synthesizing novel heterocyclic compounds. These could have a range of applications, from materials science to pharmacology, due to their diverse chemical properties and biological activities .
Sedative and Hypotensive Applications
Historically, compounds with a 1,3-benzodioxole structure have been associated with sedative and hypotensive effects . This compound could be investigated for potential use in treating hypertension or as a sedative in medical procedures.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-1,3-benzodioxol-5-yl-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide involves the reaction of 1,3-benzodioxole with 2-mercaptoacetamide followed by the reaction of the resulting product with 3-chlorobenzene sulfonyl chloride and 2-amino-4,6-dihydroxypyrimidine. The final product is obtained by the reaction of the intermediate with acetic anhydride and pyridine.", "Starting Materials": [ "1,3-benzodioxole", "2-mercaptoacetamide", "3-chlorobenzene sulfonyl chloride", "2-amino-4,6-dihydroxypyrimidine", "acetic anhydride", "pyridine" ], "Reaction": [ "Step 1: Reaction of 1,3-benzodioxole with 2-mercaptoacetamide in the presence of a base such as potassium carbonate to yield N-(1,3-benzodioxol-5-yl)-2-mercaptoacetamide.", "Step 2: Reaction of N-(1,3-benzodioxol-5-yl)-2-mercaptoacetamide with 3-chlorobenzene sulfonyl chloride in the presence of a base such as triethylamine to yield N-(1,3-benzodioxol-5-yl)-2-({5-[(3-chlorophenyl)sulfonyl]thio}acetamide).", "Step 3: Reaction of N-(1,3-benzodioxol-5-yl)-2-({5-[(3-chlorophenyl)sulfonyl]thio}acetamide) with 2-amino-4,6-dihydroxypyrimidine in the presence of a base such as potassium carbonate to yield N-1,3-benzodioxol-5-yl-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide.", "Step 4: Reaction of N-1,3-benzodioxol-5-yl-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide with acetic anhydride and pyridine to yield the final product." ] } | |
Numéro CAS |
899724-84-6 |
Nom du produit |
N-1,3-benzodioxol-5-yl-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide |
Formule moléculaire |
C19H14ClN3O6S2 |
Poids moléculaire |
479.91 |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H14ClN3O6S2/c20-11-2-1-3-13(6-11)31(26,27)16-8-21-19(23-18(16)25)30-9-17(24)22-12-4-5-14-15(7-12)29-10-28-14/h1-8H,9-10H2,(H,22,24)(H,21,23,25) |
Clé InChI |
KOVFXVICAHXUPR-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=C(C(=O)N3)S(=O)(=O)C4=CC(=CC=C4)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2585602.png)
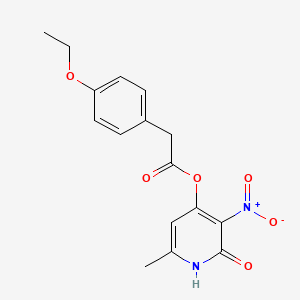
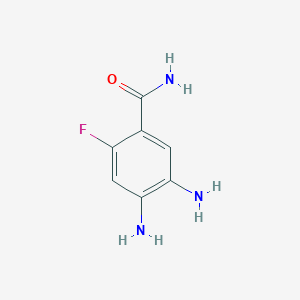
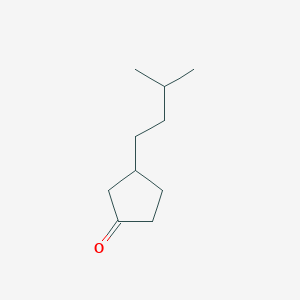
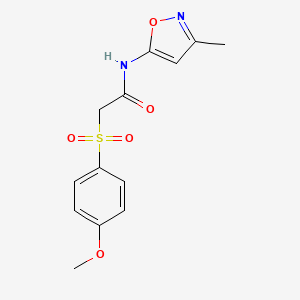

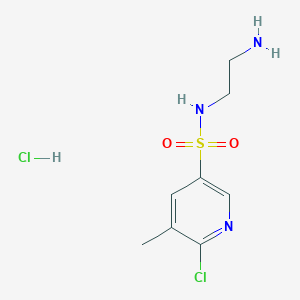
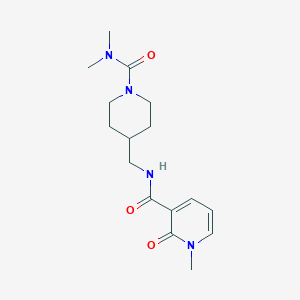
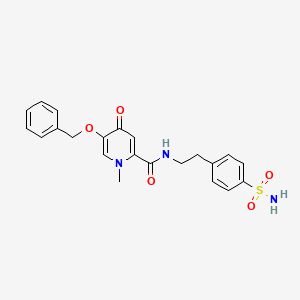
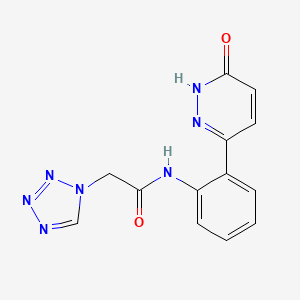
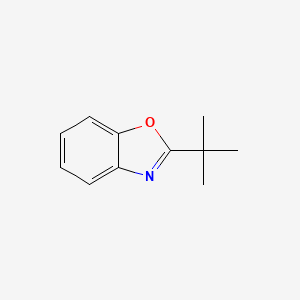
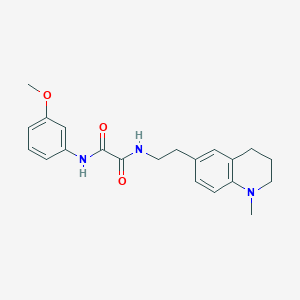
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2585621.png)